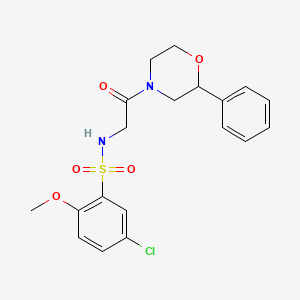

5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

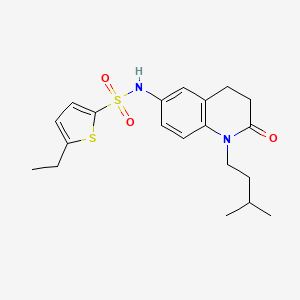

This compound is an organic building block . It has been reported as an intermediate in the synthesis of glyburide . It belongs to the class of organic compounds known as indolines .

Synthesis Analysis

The synthesis of this compound has been reported . It has been used as an intermediate in the synthesis of glyburide .Molecular Structure Analysis

The linear formula of this compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . Its molecular weight is 368.84 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it is known to be an intermediate in the synthesis of glyburide .Physical and Chemical Properties Analysis

The melting point of this compound is reported to be between 209-214 °C .Applications De Recherche Scientifique

Cognitive Enhancing Properties

SB-399885, a benzenesulfonamide derivative, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties. In studies, it demonstrated the ability to improve cognitive deficits such as those observed in Alzheimer's disease and schizophrenia, suggesting a potential therapeutic utility for benzenesulfonamide derivatives in treating cognitive disorders (Hirst et al., 2006).

Antimicrobial and Antifungal Activities

Novel benzenesulfonamide derivatives bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds showed promising results, indicating the potential for benzenesulfonamide derivatives in developing new antimicrobial and antifungal agents (Zareef et al., 2007).

Antiproliferative Activity

Research into N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives has revealed potential antiproliferative activity against a panel of tumor cell lines. This suggests that benzenesulfonamide derivatives could be valuable in the development of new anticancer agents (Motavallizadeh et al., 2014).

Synthetic Applications

The role of benzenesulfonamide as a Directed Metalation Group (DMG) has been highlighted, showcasing its potential in various synthetic applications, including heterocyclic synthesis and rearrangements. This highlights the versatility of benzenesulfonamide derivatives in synthetic chemistry (Familoni, 2002).

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, general safety measures for handling chemicals should be followed. These include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It’s worth noting that benzenesulfonamide derivatives, which this compound is a part of, are known to inhibit human carbonic anhydrase b .

Mode of Action

Benzenesulfonamide derivatives are known to inhibit enzymes by binding to their active sites, thereby preventing the enzyme from catalyzing its specific reaction .

Biochemical Pathways

It’s known that inhibition of carbonic anhydrase can disrupt several physiological processes, including fluid balance, respiration, and ph regulation .

Pharmacokinetics

For instance, the compound’s melting point is reported to be between 209-214 °C (lit.) , which might affect its stability and hence its bioavailability.

Result of Action

The inhibition of carbonic anhydrase by benzenesulfonamide derivatives can lead to a decrease in the rate of carbon dioxide conversion to bicarbonate and protons, potentially affecting various physiological processes .

Propriétés

IUPAC Name |

5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O5S/c1-26-16-8-7-15(20)11-18(16)28(24,25)21-12-19(23)22-9-10-27-17(13-22)14-5-3-2-4-6-14/h2-8,11,17,21H,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFJGKLLDVXCKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(4-fluorophenyl)sulfanyl]acetyl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2766608.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766610.png)

![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766611.png)

![(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2766612.png)

![3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile](/img/structure/B2766620.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2766621.png)

![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B2766628.png)